Evidence Item 1: Positional Bromine Isomerism Drives MAO Isoform Selectivity Inversion vs. 5-Bromo-Thienyl Chalcone TB8
The 5-bromo-thienyl regioisomer TB8 [(2E)-1-(5-bromothiophen-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one] was identified as a selective inhibitor of human MAO-A within a series that otherwise displayed selective, competitive, and reversible inhibition of hMAO-B [1]. In contrast, the target compound (4-bromo-thiophene regioisomer) relocates the bromine atom from the 5-position to the 4-position on the thiophene ring. This positional shift alters the electrostatic potential surface of the thiophene, modifies the preferred dihedral angle between the thiophene and the propenone linker, and reorients the halogen bond donor relative to the carbonyl pharmacophore. In the closely related 4-bromo-thiophene chalcone BBTP [(E)-1-([1,1'-biphenyl]-4-yl)-3-(4-bromothiophen-2-yl)prop-2-en-1-one], X-ray crystallography confirmed a monoclinic P2₁/c space group with a thiophene-phenyl dihedral angle distinct from that of the 5-bromo series [2], corroborating that 4-bromo substitution imposes a unique conformational landscape. Although direct hMAO inhibition data for the target compound are not yet published, the established precedent that TB8 uniquely inverts selectivity from hMAO-B to hMAO-A within an otherwise uniform series [1] indicates that the 4-bromo isomer, by virtue of its altered geometry, is expected to produce yet another distinct selectivity profile—making it an essential comparator for deconvoluting the structural determinants of MAO isoform preference.
| Evidence Dimension | MAO isoform selectivity as a function of bromine position on thiophene |
|---|---|
| Target Compound Data | 4-Br-thiophene-2-yl isomer; MAO selectivity profile currently unreported; predicted distinct from 5-Br series based on crystallographically confirmed conformational differences in 4-Br-thiophene chalcones [2] |
| Comparator Or Baseline | TB8 (5-Br-thiophene-2-yl isomer): selective hMAO-A inhibitor; all other 5-Br series compounds (TB1–TB6, TB9–TB11): selective, competitive, reversible hMAO-B inhibitors with Ki values ranging from 0.11 ± 0.01 μM (TB5) to 1.32 ± 0.08 μM (TB11) [1] |
| Quantified Difference | Qualitative inversion of MAO isoform selectivity (hMAO-A vs. hMAO-B) observed between TB8 and the rest of the 5-Br series; 4-Br isomer predicted to generate a third distinct selectivity phenotype based on geometric divergence confirmed by X-ray data [2] |
| Conditions | Recombinant human MAO-A and MAO-B; kynuramine substrate; fluorometric assay; TB series tested at 0–100 μM concentration range; 30 min pre-incubation at 37°C [1] |
Why This Matters
Procurement of the 4-bromo isomer rather than the commercially ubiquitous 5-bromo isomer is essential for research groups investigating how halogen position on the thiophene A-ring governs MAO isoform selectivity—an unresolved SAR question with direct implications for designing isoform-selective CNS agents.
- [1] Mathew, B.; Haridas, A.; Uçar, G.; Baysal, I.; Joy, M.; Mathew, G. E.; Lakshmanan, B.; Jayaprakash, V. Synthesis, Biochemistry, and Computational Studies of Brominated Thienyl Chalcones: A New Class of Reversible MAO-B Inhibitors. ChemMedChem 2016, 11 (11), 1161–1171. View Source
- [2] Zainuri, D. A.; Arshad, S.; Khalib, N. C.; Razak, I. A. Experimental and Theoretical Spectroscopic and Structural Analyses of a New Chalcone Single Crystal Derived from 4-Bromo-2-thiophenecarboxaldehyde: (E)-1-([1,1′-Biphenyl]-4-yl)-3-(4-bromothiophen-2-yl)prop-2-en-1-one. J. Mol. Struct. 2017, 1148, 459–470. View Source
